molecular formula C16H13F3N4O2 B2613924 1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-70-0

1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2613924
CAS No.: 946331-70-0
M. Wt: 350.301
InChI Key: KUWGVANRRMSBET-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group

Preparation Methods

The synthesis of 1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-dimethyluracil with 4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrido[2,3-d]pyrimidine core .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethyl)anilino]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-22-13-12(14(24)23(2)15(22)25)11(7-8-20-13)21-10-5-3-9(4-6-10)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWGVANRRMSBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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